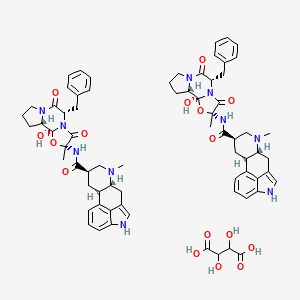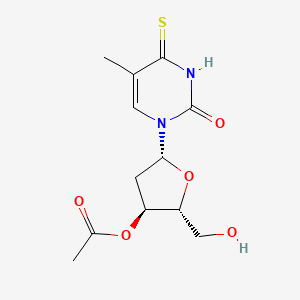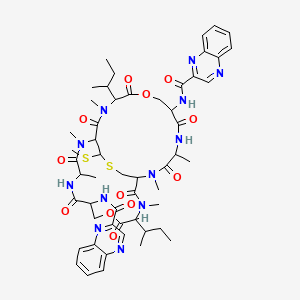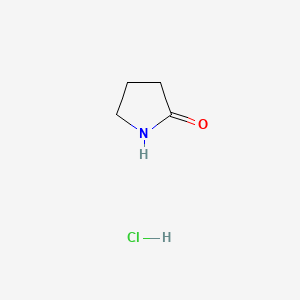![molecular formula C25H37ClN4O2 B1226818 1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B1226818.png)
1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML052, also known as Methyl Orange Sodium Salt, is a pH indicator commonly used in titrations. It is an orange-yellow powder with the chemical formula C14H14N3NaO3S and a molecular weight of 327.34. This compound is soluble in hot water but practically insoluble in alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl Orange Sodium Salt is synthesized through a diazotization reaction followed by coupling. The process involves the following steps:
Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid to form diazonium chloride.
Coupling: The diazonium chloride is then reacted with dimethylaniline in the presence of sodium hydroxide to form Methyl Orange Sodium Salt.
Industrial Production Methods: In industrial settings, the production of Methyl Orange Sodium Salt involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
Types of Reactions:
Acid-Base Reactions: Methyl Orange Sodium Salt is primarily used as a pH indicator. It changes color from red at pH 3.2 to yellow at pH 4.4.
Oxidation-Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Acid-Base Titrations: Used in aqueous solutions with strong acids and bases.
Oxidizing Agents: Can be oxidized by strong oxidizing agents under specific conditions.
Major Products Formed:
Acid-Base Reactions: The major product is the color change observed in the indicator.
Oxidation Reactions: Oxidation can lead to the formation of various by-products depending on the conditions and reagents used.
Scientific Research Applications
Methyl Orange Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations to determine the endpoint of acid-base reactions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic tests to measure the pH of bodily fluids.
Mechanism of Action
The mechanism of action of Methyl Orange Sodium Salt as a pH indicator involves the protonation and deprotonation of the azo group. At low pH, the compound is protonated, resulting in a red color. As the pH increases, deprotonation occurs, leading to a yellow color. This color change is due to the structural changes in the molecule, which affect its light absorption properties .
Comparison with Similar Compounds
Phenolphthalein: Another pH indicator that changes color from colorless to pink in basic solutions.
Bromothymol Blue: A pH indicator that changes color from yellow in acidic solutions to blue in basic solutions.
Uniqueness of Methyl Orange Sodium Salt: Methyl Orange Sodium Salt is unique due to its specific pH transition range (3.2 to 4.4), making it suitable for titrations involving strong acids and weak bases. Its distinct color change from red to yellow also makes it easily distinguishable from other indicators .
Properties
Molecular Formula |
C25H37ClN4O2 |
|---|---|
Molecular Weight |
461 g/mol |
IUPAC Name |
1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(dipropylamino)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H37ClN4O2/c1-4-13-29(14-5-2)17-12-27-24(31)20-10-15-30(16-11-20)18-23-19(3)32-25(28-23)21-6-8-22(26)9-7-21/h6-9,20H,4-5,10-18H2,1-3H3,(H,27,31) |
InChI Key |
DJAFUYUUNCOPGL-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCNC(=O)C1CCN(CC1)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CCCN(CCC)CCNC(=O)C1CCN(CC1)CC2=C(OC(=N2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


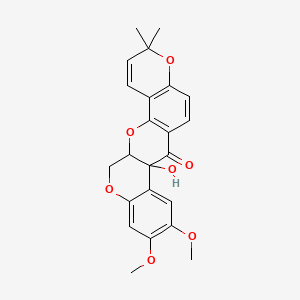
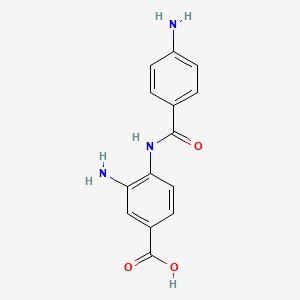
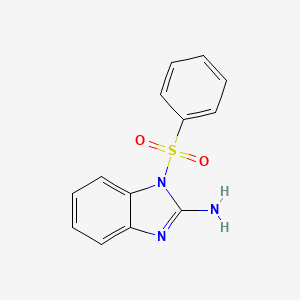
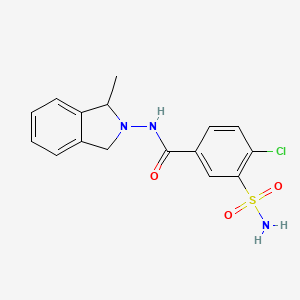
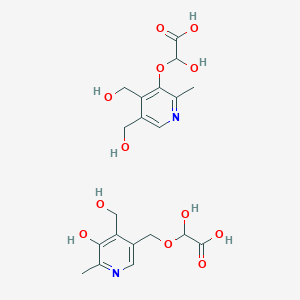

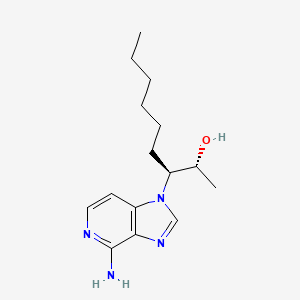
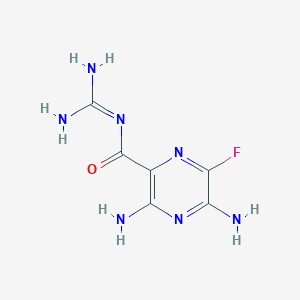
![1,2,3,4,5,6-Hexachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1226754.png)
